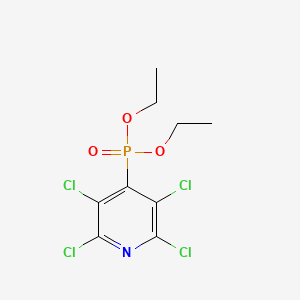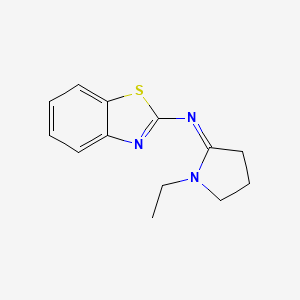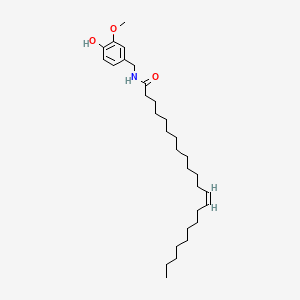
13-Docosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- is a chemical compound that belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. This compound is structurally related to vanillin, a well-known flavoring agent, and is characterized by the presence of a long aliphatic chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
-
Step 1: Formation of the Intermediate
- React 4-hydroxy-3-methoxybenzaldehyde with an amine in the presence of a catalyst such as sodium borohydride.
- The reaction is carried out at a temperature of around 60-80°C for several hours.
-
Step 2: Formation of the Final Product
- The intermediate formed in the first step is then reacted with a long-chain fatty acid, such as docosenoic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
- The reaction is carried out at room temperature for 24-48 hours to yield N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers, depending on the substituent used.
Scientific Research Applications
N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- involves its interaction with specific molecular targets and pathways. The compound is known to interact with the transient receptor potential vanilloid 1 (TRPV1) ion channel, which plays a role in pain perception and inflammation. By binding to this receptor, the compound can modulate its activity and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-((4-Hydroxy-3-methoxyphenyl)methyl)-decanamide
- N-((4-Hydroxy-3-methoxyphenyl)methyl)-8-methyl-6-nonenamide
Uniqueness
N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- is unique due to its long aliphatic chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This structural feature influences its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
95548-17-7 |
|---|---|
Molecular Formula |
C30H51NO3 |
Molecular Weight |
473.7 g/mol |
IUPAC Name |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]docos-13-enamide |
InChI |
InChI=1S/C30H51NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-30(33)31-26-27-23-24-28(32)29(25-27)34-2/h10-11,23-25,32H,3-9,12-22,26H2,1-2H3,(H,31,33)/b11-10- |
InChI Key |
JHBDBWRBUIIWSE-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


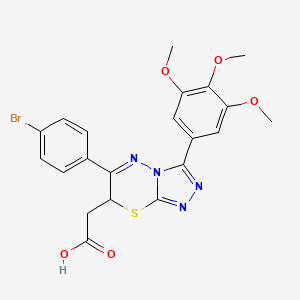
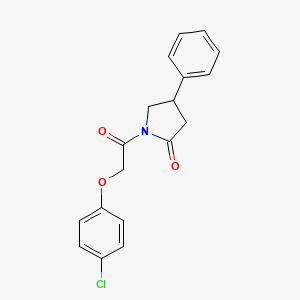
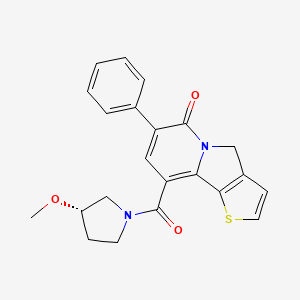
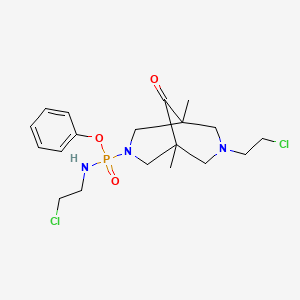
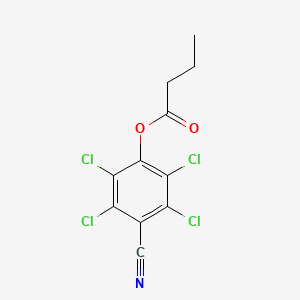


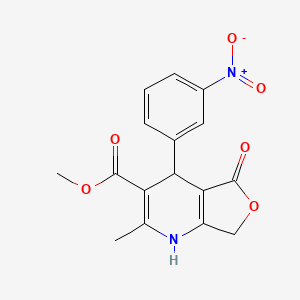

![1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12705561.png)
